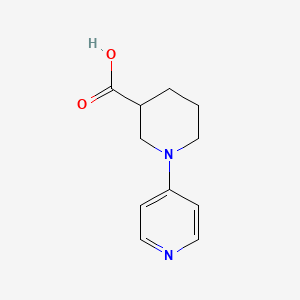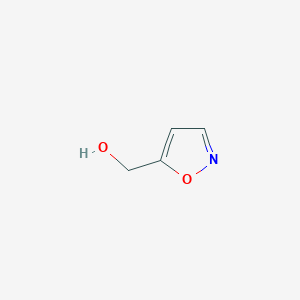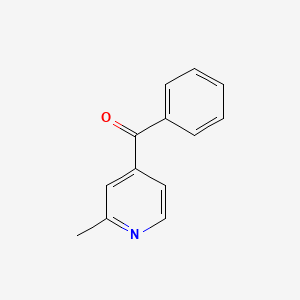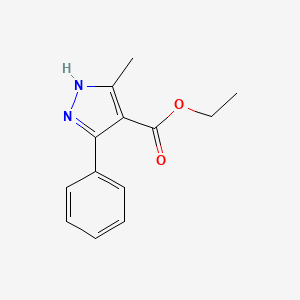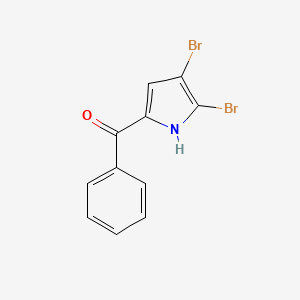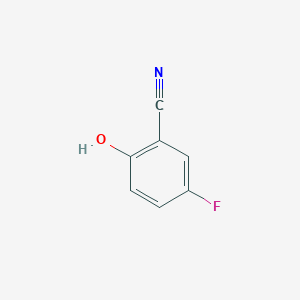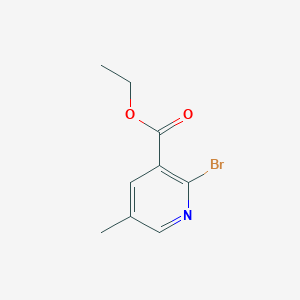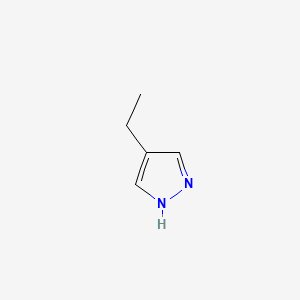
(5-Methylpyridin-2-yl)methanol
Vue d'ensemble
Description
(5-Methylpyridin-2-yl)methanol , also known as 5-Methyl-2-pyridylmethanol or 5MPM , is a white crystalline compound. Its chemical formula is C7H9NO , and its molecular weight is 123.15 g/mol .
Synthesis Analysis
The synthesis of (5-Methylpyridin-2-yl)methanol involves several steps. One approach includes the esterification of methyl 5-methylnicotinate (compound 2) with methanol using thionyl chloride as a scavenger for water generated during the reaction. The yield of this step is approximately 95.5% .
Molecular Structure Analysis
The compound’s IUPAC name is (5-methyl-2-pyridinyl)methanol . Its InChI code is: 1S/C7H9NO/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Complex Compounds : The compound is used in the synthesis of complex molecules such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, exhibiting properties like intramolecular hydrogen bonds which stabilize the crystal structure (Percino et al., 2005).
Formation of Co-crystals : It plays a role in forming co-crystals of two components, such as 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, through condensation reactions (Percino et al., 2007).
Chemical Reactions and Catalysis
Reductive Amination : The compound is used in reductive aminations of ketones and aldehydes, exemplified by the use of 5-ethyl-2-methylpyridine borane complex (PEMB) (Burkhardt & Coleridge, 2008).
Methanol Conversion : It is involved in methanol conversion processes, such as the methylation of benzene and the production of hydrocarbons over zeolite catalysts (Barthos et al., 2007).
Material Science and Coordination Chemistry
Formation of Supramolecular Architectures : In coordination chemistry, it aids in creating supramolecular architectures, as seen in copper(II) halides with N-(methylpyridin-2-yl)-amidino-O-alkylurea (Suksangpanya et al., 2004).
Oxomolybdenum Coordination Compounds : It is crucial in the formation of oxomolybdenum coordination compounds, where reactions with 3-methylpyridine result in complex molybdenum oxide frameworks (Modec et al., 2000).
Pharmaceutical Applications
- **Selective COX-2Inhibitor Synthesis**: The compound is utilized in synthesizing selective COX-2 inhibitors for medical applications. A specific example is the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol, designed based on docking studies (Tabatabai et al., 2012).
Industrial and Environmental Applications
Methanol Production and Applications : Methanol, synthesized from compounds including (5-Methylpyridin-2-yl)methanol, is a key chemical in the industry, used in producing complex chemical structures and as a clean-burning fuel. It's also important in CO2 conversion and hydrogen storage (Dalena et al., 2018).
Methylation of Pyridine with Methanol : The methylation of pyridine with methanol over ferrite systems, producing methylpyridines, is an example of its use in chemical processes (Shyam et al., 2002).
Propriétés
IUPAC Name |
(5-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOBIUULDPLKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489463 | |
| Record name | (5-Methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyridin-2-yl)methanol | |
CAS RN |
22940-71-2 | |
| Record name | (5-Methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methylpyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

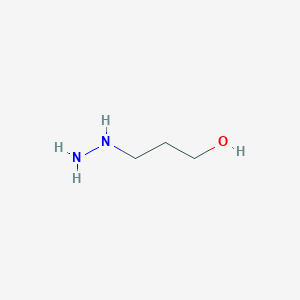
![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)
